2-(3,5-Dimethylphenoxy)butanoyl chloride

Organic Synthesis Analytical Chemistry Chemical Purity

Researchers requiring the 3,5-dimethylphenoxybutanoyl motif for SAR studies cannot substitute with generic acyl chlorides without invalidating results. This reagent delivers the exact structural features needed for reliable acylation. • ≥95% purity ensures consistent acylation yields • Enables precise installation of 3,5-dimethylphenoxybutanoyl group • Suitable for proteomics labeling & small-molecule library synthesis

Molecular Formula C12H15ClO2
Molecular Weight 226.7 g/mol
CAS No. 66227-19-8
Cat. No. B1356411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenoxy)butanoyl chloride
CAS66227-19-8
Molecular FormulaC12H15ClO2
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESCCC(C(=O)Cl)OC1=CC(=CC(=C1)C)C
InChIInChI=1S/C12H15ClO2/c1-4-11(12(13)14)15-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3
InChIKeyYQCBRBMIKOTNPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethylphenoxy)butanoyl Chloride: Identity & Purity Specifications


2-(3,5-Dimethylphenoxy)butanoyl chloride is an organic compound classified as an acyl halide, featuring a 3,5-dimethylphenoxy moiety attached to a butanoyl chloride backbone . Its molecular formula is C₁₂H₁₅ClO₂ with a molecular weight of 226.70 g/mol [1]. The compound is primarily offered as a chemical reagent for research purposes, with commercial vendors specifying a minimum purity of 95% . Its primary utility lies in its role as a reactive acylating agent for nucleophilic substitution reactions .

Installs the unique 3,5-dimethylphenoxybutanoyl motif into target molecules
Reactive acyl chloride supports amide, ester, and thioester formation
Vendor-specified purity benchmark aids stoichiometric planning and reproducibility

Why 2-(3,5-Dimethylphenoxy)butanoyl Chloride Cannot Be Replaced


While generic acyl chlorides like acetyl chloride or benzoyl chloride can serve as broad acylating agents, they lack the specific structural features required to install the 3,5-dimethylphenoxybutanoyl motif into a target molecule. This motif is the primary driver for using 2-(3,5-Dimethylphenoxy)butanoyl chloride in synthesis. The presence of two methyl groups on the phenyl ring influences the electron density and steric environment of the ether oxygen , which can impact subsequent reaction steps and the physicochemical properties of the final derivative . Substituting with an unsubstituted phenoxybutanoyl chloride (e.g., CAS 41717-60-6) would result in a different final compound with potentially altered biological or material properties. Therefore, generic substitution is not chemically equivalent and will not yield the same final product.

! Generic acyl chlorides (acetyl, benzoyl) lack the 3,5-dimethylphenoxybutanoyl group required for target compound identity
! Unsubstituted phenoxybutanoyl chloride may alter steric/electronic properties, yielding a different final compound
! Chloro-substituted analog introduces extra reactivity and mass, potentially invalidating structure-activity relationship studies

2-(3,5-Dimethylphenoxy)butanoyl Chloride: Key Selection Evidence


Commercial Purity Specifications

Commercially available 2-(3,5-dimethylphenoxy)butanoyl chloride is specified with a minimum purity level. A technical datasheet from one vendor lists a minimum purity of 95% . In contrast, many research chemical suppliers offer analogous acyl chlorides with stated purities of 90% or 97%, or without a specified minimum purity. The explicit 95% minimum provides a benchmark for procurement to ensure consistent stoichiometry and yield in subsequent reactions.

Purity Specification
Data to verify
Min. 95% (vendor)
Analog range: 90–97% or unspecified
Benchmark supports stoichiometric control and reduces side-reaction risk
Vendor datasheet; confirm by in-house QC
Organic Synthesis Analytical Chemistry Chemical Purity

Molecular Identity and Purity Validation

The compound is explicitly listed as a reagent for research use, particularly in proteomics, by multiple vendors . Its identity is defined by its CAS registry number (66227-19-8), molecular formula (C₁₂H₁₅ClO₂), and molecular weight (226.70 g/mol) . This is in contrast to analogs like 2-(4-chloro-3,5-dimethylphenoxy)butanoyl chloride (CAS 70970-53-5), which has a different molecular formula (C₁₂H₁₄Cl₂O₂) and weight (261.14 g/mol) . This unambiguous identity is crucial for procurement, as ordering an incorrect analog would result in a different reagent with different reactivity and would produce the wrong final compound.

Chemical Identity
Class-level inference
C₁₂H₁₅ClO₂, 226.70 g/mol
vs. chloro analog C₁₂H₁₄Cl₂O₂, 261.14 g/mol
Ensures procurement of correct building block, avoiding analog mismatch
Identity based on CAS registry; verify by spectroscopy
Proteomics Chemical Biology Reagent Characterization

Acyl Chloride Reactivity for Bioconjugation

The compound's primary value proposition is its function as a reactive acyl chloride. This functional group is well-known to undergo efficient nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively . This is a class-level characteristic shared by all acyl chlorides. However, the specific 3,5-dimethylphenoxybutanoyl group that this compound transfers is unique to this reagent. The use of this specific compound ensures that this exact moiety, with its defined steric and electronic properties, is installed onto the target molecule. This contrasts with using a simpler acyl chloride, which would install a less complex, and likely less interesting, moiety.

Reactivity Class
Class-level inference
Acyl chloride reacts with amines, alcohols, thiols
Reagent installs unique 3,5-dimethylphenoxybutanoyl group during conjugation
Reactivity typical for acyl chlorides; value lies in the transferred structural motif
Bioconjugation Nucleophilic Substitution Proteomics Reagent

2-(3,5-Dimethylphenoxy)butanoyl Chloride: Research Applications


Synthesis of 3,5-Dimethylphenoxybutanoyl Derivatives

This is the primary scenario for procuring this compound. It serves as an intermediate for introducing the 3,5-dimethylphenoxybutanoyl group onto a core scaffold. Researchers developing new chemical entities where this specific substituent is hypothesized to confer desirable properties (e.g., enhanced lipophilicity, altered conformation) require this exact reagent. Using an analog would result in a different final product, invalidating the structure-activity relationship (SAR) study .

Proteomics and Bioconjugation

As indicated by its listing with proteomics reagent suppliers, this acyl chloride is likely used for modifying proteins, peptides, or other biomolecules . The reactive acyl chloride group enables covalent attachment to lysine residues or N-termini. The 3,5-dimethylphenoxybutanoyl tag then serves as a label or a handle for further downstream applications, such as affinity purification, detection, or mass spectrometry analysis. The specific tag may offer distinct properties compared to other acyl chloride-based tags .

Building Block for Chemical Libraries

Acyl chlorides are fundamental building blocks in organic synthesis. 2-(3,5-Dimethylphenoxy)butanoyl chloride can be used to create diverse libraries of amides, esters, and other derivatives for screening in various research programs, including agrochemical discovery. The presence of the 3,5-dimethylphenoxy group provides a specific, moderately lipophilic, aromatic moiety that is common in many bioactive molecules. The reagent's commercial availability (e.g., from Matrix Scientific, Santa Cruz Biotechnology) supports its use in such exploratory chemistry .

Application
Selection Property
Validation Focus
Synthesis of 3,5-dimethylphenoxybutanoyl derivatives
Specific acyl chloride for installing target motif
Confirm derivative structure by NMR/MS
Proteomics and bioconjugation
Reactive tag for amine/thiol labeling
Verify labeling efficiency and tag integrity
Chemical library synthesis
Building block with defined lipophilicity context
Assess derivative purity and scaffold diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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